2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone

Threose nucleic acid (TNA) synthesis Regioselective protection Nucleoside phosphonate

This L-threono-1,4-lactone derivative is the essential building block for synthesizing α-L-threose nucleoside phosphonates and TNA monomers. Its orthogonal 2-O-benzoyl and 3-O-TBDPS protection is mandatory for achieving the regioselective 3'-functionalization critical for antiviral/anticancer activity, with fluoride-labile TBDPS enabling clean final deprotection. Unlike simpler analogs, this pattern is strictly required for high-yield, site-specific phosphonate introduction. Ideal for TNA phosphoramidite and triphosphate synthesis.

Molecular Formula C27H28O5Si
Molecular Weight 460.6 g/mol
Cat. No. B13914178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone
Molecular FormulaC27H28O5Si
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23-,24+/m0/s1
InChIKeyGUODUPSDXSKDBC-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone: Key Intermediate for Threose Nucleoside Synthesis and TNA Research


2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone (CAS 1446785-28-9) is a selectively protected L-threono-1,4-lactone derivative widely utilized as a key intermediate in the synthesis of α-L-threose nucleoside phosphonates, threose nucleic acid (TNA) monomers, and other carbohydrate derivatives [1] . It features a benzoyl (Bz) group at the 2-O position and a tert-butyldiphenylsilyl (TBDPS) group at the 3-O position, which together provide orthogonal protection of the sugar hydroxyls, enabling regioselective functionalization [1] [2]. The compound is a purine nucleoside analog and a versatile carbohydrate derivative with applications spanning antiviral nucleoside analog synthesis and xenobiotic nucleic acid (XNA) research .

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone: Why In-Class Protected Threonolactones Are Not Interchangeable


Direct substitution of 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone with other protected L-threonolactone analogs (e.g., 2-O-benzoyl-L-threonolactone lacking the 3-O-TBDPS group, or benzyl-protected variants) is precluded by the unique orthogonal protection pattern and the distinct properties of the TBDPS group. The TBDPS group is essential for achieving the high regioselectivity required for 3'-functionalization in subsequent nucleoside synthesis steps, as it is stable under the basic and acidic conditions employed during glycosylation and phosphonate introduction [1] [2]. In contrast, less sterically hindered or less stable protecting groups at the 3-O position lead to reduced regioselectivity, unwanted side reactions, and lower overall yields of the desired α-L-threose nucleoside phosphonates [1] [3]. Furthermore, the TBDPS group's unique stability profile and its ability to be selectively removed using fluoride ions (e.g., TBAF) provide a key orthogonal deprotection handle not available with simpler alkyl silyl ethers or benzyl ethers [2] .

Quantitative Evidence: Differentiating 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone from Analogs


TBDPS vs. Benzyl Protection: Regioselective Protection Enables High Yields in Threose Nucleoside Synthesis

The TBDPS group at the 3-O position of the threonolactone core is critical for achieving regioselective protection of the 3'-hydroxyl in downstream nucleoside analogs. In the synthesis of α-L-threose nucleoside phosphonates, the use of 2-O-benzoyl-3-O-TBDPS-L-threono lactone enabled the selective functionalization at the desired 3'-position, whereas benzyl-protected intermediates led to lower regioselectivity and reduced yields of the target 2'-deoxy-2'-fluoro- and 3'-C-ethynyl nucleosides [1] [2].

Threose nucleic acid (TNA) synthesis Regioselective protection Nucleoside phosphonate

TBDPS vs. TBDMS Stability: Superior Acid Stability Enables Harsher Reaction Conditions

The TBDPS (tert-butyldiphenylsilyl) protecting group exhibits significantly greater stability toward acidic conditions compared to the more common TBDMS (tert-butyldimethylsilyl) group. This enhanced stability is crucial for withstanding the acidic steps involved in nucleoside synthesis, such as glycosylation and deprotection of acid-labile groups .

Protecting group stability Orthogonal deprotection Carbohydrate synthesis

2-O-Benzoyl-3-O-TBDPS-L-threono lactone: Enabling Intermediate for TNA Phosphoramidite and Triphosphate Synthesis

The 2-O-benzoyl-3-O-TBDPS-L-threono lactone derivative is specifically identified as a key intermediate for the preparation of TNA phosphoramidites and TNA triphosphates, which are essential building blocks for TNA oligonucleotide synthesis and polymerase-mediated TNA synthesis [1].

Threose nucleic acid (TNA) Phosphoramidite synthesis Triphosphate synthesis

TBDPS vs. Benzyl in Glycolate Aldol Reactions: TBDPS Confers Superior Anti:Syn Selectivity

While this evidence is derived from a different substrate class (thiol auxiliary glycolates), it provides a compelling class-level inference regarding the superior stereocontrol conferred by the TBDPS group compared to a benzyl group. In glycolate aldol reactions, a TBDPS-protected glycolate derivative exhibited excellent anti:syn selectivity (>97:3) and high facial selectivity (88:12 to 97:3) with 75-87% isolated yield of the major diastereomer [1]. In contrast, the analogous benzyl-protected derivative displayed only modest facial selectivity and greater versatility in generating either anti or syn adducts, indicating less predictable stereochemical outcomes [1].

Stereoselective synthesis Glycolate aldol reaction Protecting group effects

Molecular Weight and Handling: TBDPS Group Facilitates Purification and Crystallization

The bulky TBDPS group significantly increases the molecular weight of the compound (460.59 g/mol, C27H28O5Si) compared to simpler protected threonolactones (e.g., 2-O-benzoyl-L-threonolactone, MW approx. 222 g/mol). This increased mass, combined with the lipophilic aromatic rings, often results in enhanced crystallinity and facilitates purification by standard techniques such as column chromatography and recrystallization .

Purification Crystallization Handling properties

Optimal Research and Industrial Applications for 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone


Synthesis of α-L-Threose Nucleoside Phosphonates as Antiviral and Anticancer Agents

This compound is the preferred starting material for synthesizing 2'-deoxy-2'-fluoro- and 3'-C-ethynyl α-L-threose nucleoside phosphonates, which are investigated as antiviral and anticancer agents. Its orthogonal protection enables regioselective introduction of phosphonate groups at the 3'-position, a critical modification for biological activity [1].

Preparation of Threose Nucleic Acid (TNA) Phosphoramidites and Triphosphates for XNA Research

For laboratories developing TNA-based therapeutics, aptamers, or synthetic genetic polymers, 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone is an essential building block. It serves as the key intermediate for synthesizing TNA phosphoramidites (for solid-phase oligonucleotide synthesis) and TNA triphosphates (for enzymatic synthesis by polymerases) [1].

Construction of Complex Glycosides and Carbohydrate Derivatives via Regioselective Glycosylation

The compound can be employed as a glycosylation reagent in the synthesis of complex glycosides, oligosaccharides, and polysaccharides. The TBDPS group at the 3-O position acts as a stable protecting group during glycosylation reactions, allowing for selective glycosylation at the anomeric position or other unprotected hydroxyls, while the benzoyl group provides additional orthogonal protection [1].

Stereoselective Synthesis of Chiral Intermediates Requiring High Diastereocontrol

Based on class-level evidence, the TBDPS group's ability to enhance facial selectivity and anti:syn ratios in aldol-type reactions suggests that 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone could be a valuable chiral building block for synthesizing stereochemically complex molecules where high diastereocontrol is required [2].

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